(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol (1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol
Brand Name: Vulcanchem
CAS No.: 117641-39-1
VCID: VC20798912
InChI: InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12-,13+/m1/s1
SMILES: C1C(C(C2C1O2)COCC3=CC=CC=C3)O
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol

CAS No.: 117641-39-1

Cat. No.: VC20798912

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol - 117641-39-1

Specification

CAS No. 117641-39-1
Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name (1S,2R,3S,5R)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol
Standard InChI InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12-,13+/m1/s1
Standard InChI Key LPHHAQDOQOLDFK-XQHKEYJVSA-N
Isomeric SMILES C1[C@@H]([C@H]([C@H]2[C@@H]1O2)COCC3=CC=CC=C3)O
SMILES C1C(C(C2C1O2)COCC3=CC=CC=C3)O
Canonical SMILES C1C(C(C2C1O2)COCC3=CC=CC=C3)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator